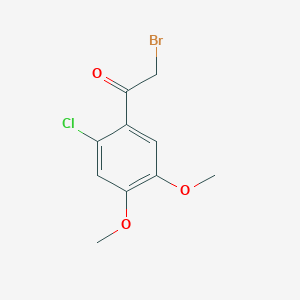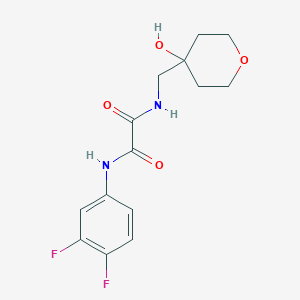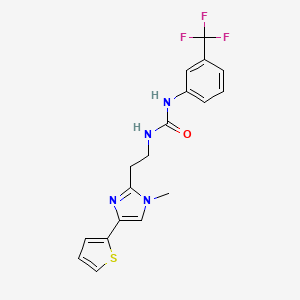
2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde (2,5-DMTHFPC) is a heterocyclic aldehyde that has been gaining increasing attention in the scientific community due to its unique properties and potential applications in various fields. This compound is of particular interest due to its ability to act as a catalyst in a variety of reactions, its potential to form polymers, and its potential to act as a ligand in coordination chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization of Pyrrole Derivatives : A study focused on synthesizing a pyrrole chalcone derivative, which involved using furan-2-carbaldehyde in a condensation reaction. This research provided insights into the molecular interactions and potential applications in forming various heterocyclic compounds, relevant to the pyrrole derivative (Singh et al., 2014).
Steric Hindrance in N-Aryl Pyrroles : Another study synthesized novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, exploring their properties, including the ability to form diastereoisomeric complexes and their chromatographic separation. This research provides valuable information on the steric aspects of such compounds, which may be extrapolated to our compound of interest (Vorkapić-Furač et al., 1989).
Synthesis of Mixed Cyclic Oligomers : Research on the synthesis of mixed cyclic oligomers containing pyrroles, furans, and thiophenes, explored through various condensation methods, is pertinent to understanding the complex reactions and potential applications of pyrrole derivatives like the compound (Nagarajan et al., 2001).
Applications in Catalysis : A study on aluminum and zinc complexes supported by pyrrole-based ligands showed applications in catalysis, particularly in polymerization processes. This indicates potential applications of similar pyrrole compounds in catalytic processes (Qiao et al., 2011).
Propriétés
IUPAC Name |
2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h6,8,12H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZTQJBZXOTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCO2)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2591823.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2591826.png)
![Spiro[2.5]octan-1-amine](/img/structure/B2591827.png)
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2591830.png)


![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2591836.png)
![methyl 4-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2591838.png)

![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2591841.png)
![N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591842.png)
![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2591843.png)
